

# 2-Methyl-3-hexyn-2-ol synthesis from bromoethane and 3-methyl butynol

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## Compound of Interest

Compound Name: 2-Methyl-3-hexyn-2-ol

Cat. No.: B1277851

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## Synthesis of 2-Methyl-3-hexyn-2-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **2-methyl-3-hexyn-2-ol**, a valuable internal alkyne, through the alkylation of an acetylide. The described methodology is a robust and fundamental strategy in organic synthesis for the formation of carbon-carbon bonds. This process involves the reaction of bromoethane with the acetylide anion generated from 2-methyl-3-butyn-2-ol.

**Clarification of Starting Materials:** While the topic specifies "3-methyl butynol," the logical and chemically correct terminal alkyne precursor for the target molecule is 2-methyl-3-butyn-2-ol. This document proceeds with this corrected starting material. The core of this synthesis is the alkylation of the acetylide ion derived from 2-methyl-3-butyn-2-ol.<sup>[1][2][3]</sup> This reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecules from simpler precursors.<sup>[1]</sup>

The reaction proceeds in two primary stages within a one-pot setup:

- **Deprotonation:** The terminal alkyne, 2-methyl-3-butyn-2-ol, possesses a weakly acidic proton ( $pK_a \approx 25$ ) which is removed by a strong base, typically sodium amide ( $NaNH_2$ ), to form a potent nucleophile—the sodium acetylide.<sup>[1]</sup>

- Nucleophilic Substitution (Alkylation): The generated acetylide anion attacks the electrophilic carbon of a primary alkyl halide, in this case, bromoethane.<sup>[3][4]</sup> The reaction follows an S<sub>N</sub>2 mechanism, resulting in the displacement of the bromide ion and the formation of a new carbon-carbon bond.<sup>[2]</sup> It is crucial to use a primary alkyl halide, as secondary and tertiary halides would predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion.<sup>[2][3]</sup>

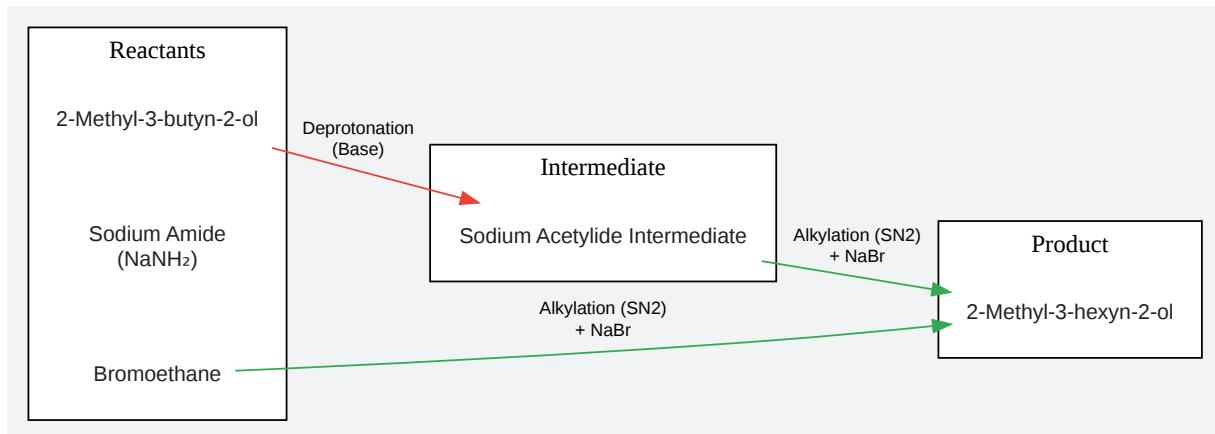
## Physicochemical Data of Compounds

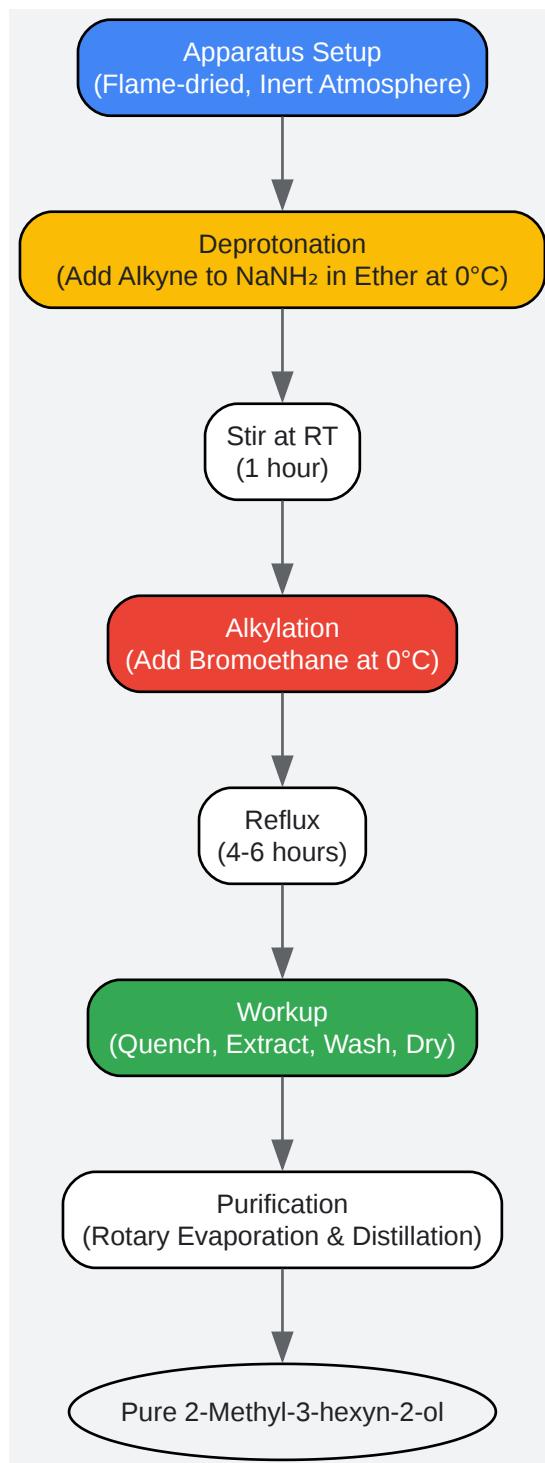
A summary of the key physical and chemical properties for the reactants and the final product is provided below.

Compound Name	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)	CAS Number
2-Methyl-3-butyn-2-ol	C <sub>5</sub> H <sub>8</sub> O	84.12	104	0.868	115-19-5 <sup>[5]</sup>
Bromoethane	C <sub>2</sub> H <sub>5</sub> Br	108.97	38.4	1.46	74-96-4
Sodium Amide	NaNH <sub>2</sub>	39.01	400	1.39	7782-92-5
Diethyl Ether (Solvent)	C <sub>4</sub> H <sub>10</sub> O	74.12	34.6	0.713	60-29-7
2-Methyl-3-hexyn-2-ol	C <sub>7</sub> H <sub>12</sub> O	112.17	144 <sup>[6][7]</sup>	0.856 <sup>[6][7]</sup>	5075-33-2 <sup>[7]</sup> [8][9]

## Reaction Pathway

The synthesis follows a two-step mechanism: deprotonation of the terminal alkyne followed by S<sub>N</sub>2 alkylation.





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